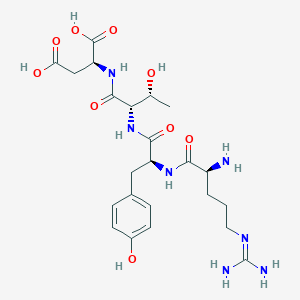
6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group at the 6th position, a difluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Attachment of the Difluoroanilino Group: The difluoroanilino group can be introduced via nucleophilic aromatic substitution reactions using 2,4-difluoroaniline and suitable leaving groups.
Formation of the Dione Structure: The dione structure can be formed through oxidation reactions using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione structure to diols or other reduced forms.
Substitution: The chloro and difluoroanilino groups can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols. Substitution reactions can result in a variety of substituted indazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-(2,4-Difluoroanilino)-1H-indazole-4,7-dione: Lacks the chloro group at the 6th position.
6-Chloro-1H-indazole-4,7-dione: Lacks the difluoroanilino group at the 5th position.
5-Anilino-1H-indazole-4,7-dione: Lacks the difluoro substituents on the anilino group.
Uniqueness
6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione is unique due to the presence of both the chloro and difluoroanilino groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
918961-31-6 |
|---|---|
分子式 |
C13H6ClF2N3O2 |
分子量 |
309.65 g/mol |
IUPAC 名称 |
6-chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione |
InChI |
InChI=1S/C13H6ClF2N3O2/c14-9-11(18-8-2-1-5(15)3-7(8)16)12(20)6-4-17-19-10(6)13(9)21/h1-4,18H,(H,17,19) |
InChI 键 |
UAKRPNSDOOHCBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


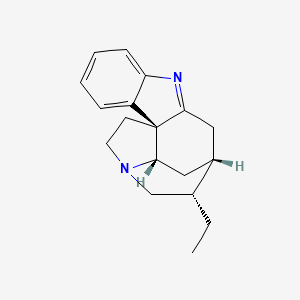
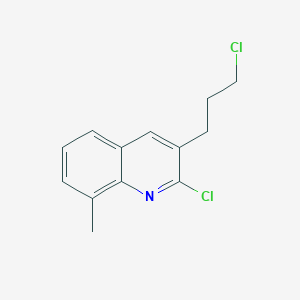
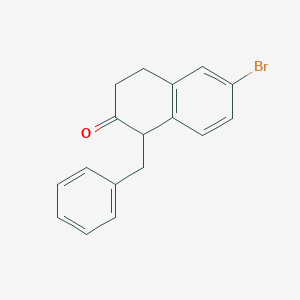

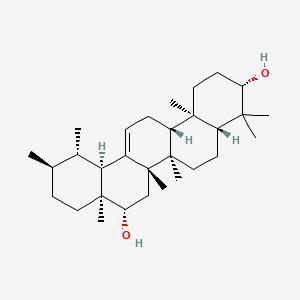
![methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12640762.png)

![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12640778.png)
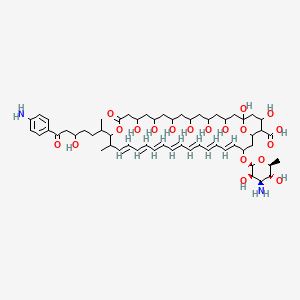
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)

